4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that features a complex structure combining a pyrrolidine ring, a chlorophenyl group, and a pyranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via an acylation reaction, where 2-chlorophenylacetyl chloride reacts with the pyrrolidine derivative.
Formation of the Pyranone Moiety: The pyranone ring is formed through a condensation reaction involving a suitable diketone or ketoester precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the pyrrolidine and chlorophenyl groups, which are common in many bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The combination of functional groups within its structure suggests it might interact with biological targets in unique ways, potentially leading to the development of new drugs.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential for chemical modification.
Mechanism of Action
The mechanism of action of 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the pyrrolidine ring might interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-8-15(10-18(22)23-12)24-14-6-7-20(11-14)17(21)9-13-4-2-3-5-16(13)19/h2-5,8,10,14H,6-7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKRBCWYBSVOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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